N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by the presence of an ethyl group at the 9th position of the carbazole ring and a methoxyphenyl group attached to an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine typically involves multi-step organic reactions. One common method starts with the alkylation of carbazole to introduce the ethyl group at the 9th position. This is followed by the formation of the ethanamine chain through a series of reactions involving intermediates such as aldehydes and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce N-ethylcarbazole derivatives .
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methyl]-2-(4-methoxyphenyl)ethanamine
- N-[(9-ethylcarbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine stands out due to its specific structural features, such as the methoxyphenyl group and the ethanamine chain. These features confer unique chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-26-22-10-6-5-9-20(22)21-16-18(12-13-23(21)26)17-25-15-14-19-8-4-7-11-24(19)27-2/h4-13,16,25H,3,14-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHVCNNYZADAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.